molecular formula C14H24N2O8 B6291359 O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid CAS No. 2565792-72-3

O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid

Cat. No. B6291359
CAS RN: 2565792-72-3
M. Wt: 348.35 g/mol
InChI Key: NTRQSPSLGSDKMN-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid, also known as O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid, is an organic compound that has a wide range of applications in scientific research. It is a derivative of the amino acid piperidine, and is a white crystalline solid at room temperature. O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid has been extensively studied for its unique properties and potential applications in the scientific community.

Mechanism of Action

The mechanism of action of O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming complexes. This binding is thought to facilitate the transfer of electrons between molecules, and thus catalyze various chemical reactions. Additionally, it is believed to act as a hydrogen-bond donor and acceptor, allowing it to interact with other molecules in a more specific manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid are not well-understood. However, it is believed to have some effects on the central nervous system, as it has been found to interact with certain neurotransmitters, such as dopamine and serotonin. Additionally, it has been shown to have some anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it is relatively stable and has a wide range of possible applications. However, there are some limitations to using this compound in laboratory experiments. For example, it can be toxic if ingested, and its effects on the central nervous system are not fully understood.

Future Directions

There are a number of potential future directions for research involving O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid. These include further studies into its potential applications in organic synthesis, its role in the synthesis of peptides and other biomolecules, and its potential effects on the central nervous system. Additionally, further research could be done into its potential anti-inflammatory and anti-oxidant properties, as well as its potential to act as a chelating agent and hydrogen-bond donor and acceptor. Finally, further research into its potential toxicity and its effects on the environment could be conducted.

Synthesis Methods

O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid can be synthesized in a variety of ways. The most common method involves the reaction of piperidine with a carboxylic acid, such as oxalic acid, in the presence of an acid catalyst. This reaction produces a white crystalline solid, which is then purified and isolated. Other methods of synthesis include the reaction of piperidine with a halogenated carboxylic acid, a reaction of piperidine with an ester, and a reaction of piperidine with an amide.

Scientific Research Applications

O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used in the synthesis of peptides and other biomolecules, and as a substrate for enzyme-catalyzed reactions. Additionally, it has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.C2H2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6)/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRQSPSLGSDKMN-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid

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